Melting point and thermodynamic stability of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
Melting point and thermodynamic stability of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
An In-depth Technical Guide Melting Point and Thermodynamic Stability of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged structure in modern drug discovery.[1][4] This guide focuses on 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS: 1458615-94-5), a substituted pyrazole with significant potential as a synthetic building block. The determination of fundamental physicochemical properties, such as melting point and thermodynamic stability, is a non-negotiable prerequisite in the drug development pipeline. These parameters are critical for ensuring purity, guiding formulation, establishing storage conditions, and meeting regulatory standards.[5][6][7] This document provides a comprehensive framework of validated experimental and computational methodologies for the robust characterization of this compound, designed to equip researchers with the practical knowledge required for its thorough evaluation.
Introduction: The Pyrazole Core in Pharmaceutical Sciences
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This simple scaffold is remarkably prevalent in pharmaceuticals, lending its structure to drugs with applications ranging from anti-inflammatory (Celecoxib) to anticancer (Zanubrutinib) and antiviral agents.[1][8] The value of the pyrazole core lies in its unique electronic properties, metabolic robustness, and its capacity to engage in various non-covalent interactions with biological targets.[2]
The subject of this guide, 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, presents a unique combination of substituents:
-
5-Cyclopropyl Group: Introduces conformational rigidity and a three-dimensional character, which can enhance binding affinity to protein targets.
-
1-Ethyl Group: Modulates lipophilicity and metabolic stability.
-
4-Iodo Group: Serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[9][10]
Before any advanced biological screening or formulation can occur, a foundational understanding of the molecule's solid-state properties is essential. The melting point is a primary indicator of purity and is influenced by the crystal lattice energy. Thermodynamic stability, assessed by decomposition temperature, dictates the compound's shelf-life and is a critical safety parameter.[7] This guide outlines the gold-standard techniques for determining these properties: Differential Scanning Calorimetry (DSC) for melting point analysis and Thermogravimetric Analysis (TGA) for stability, complemented by computational predictions using Density Functional Theory (DFT).
Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][11] It is the preferred method for melting point determination in the pharmaceutical industry because it provides not only the transition temperature but also the enthalpy of fusion (ΔHfus), offering a quantitative measure of the energy required to break the crystal lattice.[12][13]
Causality Behind Experimental Choices
-
Why DSC over Capillary Method? While the traditional capillary method provides a melting range, DSC offers superior accuracy and quantitative data. It can detect subtle thermal events, characterize polymorphism, and determine purity, which are crucial for regulatory submissions.[5]
-
Why a Hermetic Pan? A sealed aluminum pan prevents sample loss due to sublimation or evaporation during heating, ensuring that the measured heat flow corresponds solely to the thermal transitions of the compound itself.
-
Why a Heat-Cool-Heat Cycle? The initial heating run reveals the melting behavior of the as-is material. The cooling and subsequent reheating steps can uncover information about recrystallization behavior, glass transitions in amorphous content, and polymorphism.[5]
Detailed Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g).
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole into a Tzero aluminum hermetic pan. Crimp the lid to seal the pan.
-
Reference Preparation: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, typically high-purity nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[5]
-
-
Temperature Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Record the heat flow versus temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The melting event will appear as an endothermic peak.
-
Determine the Onset Temperature , which is the extrapolated beginning of the melting process and is often reported as the melting point.
-
Determine the Peak Temperature , the temperature at which the rate of heat absorption is maximal.
-
Integrate the area under the peak to calculate the Enthalpy of Fusion (ΔHfus) in J/g.
-
Visualization and Data Presentation
Caption: Experimental workflow for DSC analysis.
Table 1: Illustrative DSC Data for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
| Parameter | Value | Description |
| Onset Melting Temp (Tₘ) | e.g., 115.5 °C | The extrapolated temperature at which melting begins. |
| Peak Melting Temp | e.g., 118.2 °C | Temperature of maximum heat absorption. |
| Enthalpy of Fusion (ΔHfus) | e.g., 95.3 J/g | Energy required to melt the sample. |
Table 2: Melting Points of Structurally Related Pyrazole Compounds for Comparison
| Compound | Melting Point (°C) | Citation |
| 4-Iodopyrazole | 108-110 | [14][15] |
| 3,5-Dinitropyrazole | 175-176 | [16] |
| Unsubstituted Pyrazole | 70 | [17] |
| 1-(2',3',4'-Tri-n-decyloxyphenyl)-3-(3'',4'',5''-Tri-n-decyloxyphenyl)-1,3-propanodione | 43 | [18] |
Note: The data in Table 1 is hypothetical and serves as a template for reporting experimental results.
Thermodynamic Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis provides critical information about the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[6][7] For pharmaceutical compounds, TGA is used to determine the temperature at which thermal decomposition begins, a key indicator of the compound's stability under thermal stress.
Causality Behind Experimental Choices
-
Why TGA? TGA directly measures mass loss, providing an unambiguous indication of decomposition, dehydration (loss of water), or desolvation (loss of solvent). This is fundamental for establishing stability limits for storage and manufacturing.[7]
-
Why an Inert Atmosphere? Conducting the analysis under a nitrogen purge prevents thermo-oxidative decomposition, which can occur in the presence of air. This allows for the determination of the compound's intrinsic thermal stability, separate from its reactivity with oxygen.
Detailed Experimental Protocol: TGA Analysis
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole into an alumina or platinum crucible.
-
Analysis Conditions:
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate at a temperature below any expected thermal events (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 500 °C) to ensure complete decomposition is observed.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the Onset Decomposition Temperature (T_onset) , typically calculated from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. This temperature represents the point at which significant thermal degradation begins.
-
Visualization and Data Presentation
Caption: Experimental workflow for TGA analysis.
Table 3: Illustrative TGA Data for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
| Parameter | Value | Description |
| Onset of Decomposition (T_onset) | e.g., 215 °C | Temperature at which significant mass loss begins. |
| Residual Mass @ 500 °C | e.g., < 1% | Mass remaining after heating, indicating complete decomposition. |
Note: The data in Table 3 is hypothetical and serves as a template for reporting experimental results. The thermal decomposition of nitropyrazoles has been studied, suggesting that the pyrazole ring can break down at elevated temperatures.[19]
Computational Prediction of Thermodynamic Stability
In parallel with experimental work, computational chemistry offers powerful predictive insights into molecular properties.[20] Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, from which thermodynamic properties like enthalpy of formation can be derived.[21][22] These calculations are invaluable for comparing the intrinsic stability of a molecule against its isomers or related structures and for rationalizing experimental findings.[20]
Rationale for Computational Approach
-
Predictive Power: DFT can estimate thermodynamic stability before a compound is even synthesized, aiding in the design of new molecules.
-
Mechanistic Insight: It provides information about molecular orbitals, bond strengths, and charge distribution, which helps explain observed reactivity and stability.[23]
-
Comparative Analysis: It allows for the systematic comparison of a series of compounds, identifying trends in stability as a function of structural modifications.
Computational Methodology: DFT Workflow
-
Structure Building: Construct the 3D structure of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole using molecular modeling software.
-
Method Selection:
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase.
-
Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermochemical Analysis: From the frequency calculation output, extract key thermodynamic parameters, including the standard enthalpy of formation (ΔHf°). This value can be used to compare the relative thermodynamic stability of the molecule with isomers.
Visualization of Computational Workflow
Caption: Computational workflow for DFT analysis.
Conclusion
The thorough characterization of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a prerequisite for its potential application in pharmaceutical research and development. This guide provides a robust, multi-pronged strategy for determining its melting point and thermodynamic stability. By integrating the precise, quantitative data from experimental techniques like DSC and TGA with the predictive power of computational methods like DFT, researchers can build a comprehensive physicochemical profile of the compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, paving the way for the confident advancement of this and other novel pyrazole derivatives in the drug discovery pipeline.
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4-Iodopyrazole
4-Lithiopyrazole (Nucleophile)
C4-Functionalized Product